![molecular formula C17H15FN4O2S2 B5067022 N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)
N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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Description
Synthesis Analysis
The synthesis of related compounds involves novel methodologies and chemical reactions, aiming to achieve high selectivity and yield. For instance, one approach for synthesizing a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta) involved a reaction of desmethyl AR-A014418 with [(11)C]CH(3)I, although this specific compound showed very low brain penetration, limiting its use for cerebral positron emission tomography (PET) studies (Vasdev et al., 2005).
Molecular Structure Analysis
The structural analysis of these compounds is essential for understanding their biological activity. For example, a study provided detailed insight into the crystal packing and molecular structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, showcasing the importance of intermolecular interactions (Banu et al., 2013).
Chemical Reactions and Properties
Chemical properties and reactions of such compounds often involve complex mechanisms and interactions. For example, the photodegradation of a related 1,3,4-thiadiazole-urea herbicide involved S-to-N benzyl migration, followed by a sulfur-oxygen substitution, highlighting the compound's reactivity under specific conditions (Moorman et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their potential applications. While specific data on "N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea" are not provided, related studies emphasize the significance of molecular conformation and intermolecular interactions in determining the physical properties (Matwijczuk et al., 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, is a focal point of research on these compounds. For example, Schiff base derivatives synthesized using related methodologies demonstrated significant antimicrobial activity, indicating the potential for designing new therapeutic agents (Puthran et al., 2019).
Mechanism of Action
Target of Action
Similar compounds containing 1,3,4-thiadiazole have been reported to targetProtein Kinase PKnB in Mycobacterium Tuberculosis . PKnB is a crucial receptor-like protein kinase involved in signal transduction .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein kinase, leading to changes in the protein’s activity and subsequent cellular effects .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect the signal transduction pathways mediated by the target protein kinase .
Result of Action
For instance, a related compound inhibited the migration ability of PC-3 tumor cells in a concentration-dependent and time-dependent manner, and blocked the cell cycle in the S phase .
properties
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIQSQVWUULURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea |
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